Physicochemical Profile: LogP and pKa vs. Halogenated Furanones
The predicted partition coefficient (LogP) and acid dissociation constant (pKa) of 3,4-Dihydroxy-5-methyl-2-furanone are -0.79 and 4.87±0.10 , respectively. This contrasts sharply with halogenated furanone quorum sensing inhibitors, such as brominated furanone C-30, which are significantly more lipophilic (LogP ~3-4, class-level inference). The lower LogP and pKa of 3,4-Dihydroxy-5-methyl-2-furanone indicate superior water solubility and a distinct ionization state at physiological pH (7.4), which is predicted to confer advantages for aqueous-based formulations and different pharmacokinetic properties .
| Evidence Dimension | Lipophilicity (LogP) and acidity (pKa) |
|---|---|
| Target Compound Data | LogP = -0.79; pKa = 4.87±0.10 (predicted) |
| Comparator Or Baseline | Halogenated furanone quorum sensing inhibitors (e.g., brominated furanone C-30, class-level): LogP ~3-4 |
| Quantified Difference | ΔLogP ~ 3.8-4.8 (more hydrophilic) |
| Conditions | In silico prediction using ACD/Labs Percepta Platform |
Why This Matters
The significant difference in LogP directly influences compound solubility and membrane permeability, making 3,4-Dihydroxy-5-methyl-2-furanone a superior choice for applications requiring high aqueous solubility, such as in food products or certain biological assays.
